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molecular formula C15H13F2NO3S B8645174 N-((2,5-Difluorophenyl)(tosyl)methyl)formamide CAS No. 668981-00-8

N-((2,5-Difluorophenyl)(tosyl)methyl)formamide

Cat. No. B8645174
M. Wt: 325.3 g/mol
InChI Key: DBVXSPSRDKHRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06949652B2

Procedure details

A 5 L three-necked round-bottomed flask, equipped with a mechanical stirrer, an addition funnel and a thermometer, was charged with N-[(2,5-Difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide (207.0 g, 0.636 moles) and tetrahydrofuran (J. T. Baker, low water, 1.5 L). Phosphorous oxychloride (118.6 ml, 1.27 moles) was quickly poured into the reaction mixture (less than 5 minutes). The mixture was stirred at room temperature for 10 minutes and then cooled to 4° C. using an ice/water bath. 2,6-Lutidine (445 ml, 3.82 moles) was added via the addition funnel over a period of 30 minutes. The cooling bath was then removed and the mixture was stirred at room temperature for 18 hours. The reaction mixture was poured into a stirred and ice-water cooled solution of 1.5 kg of ice and 1.1 L of saturated aqueous sodium bicarbonate (NaHCO3). The mixture was then extracted with ethyl acetate (2 L plus 1.5 L). The combined organic extracts were washed with 1N aqueous hydrochloric acid (3 L), saturated aqueous NaHCO3 (3 L) and brine (3 L); and then dried (MgSO4). After removing all solvents, isopropanol (1.8 L) was added to the residual brownish solid. The resulting slurry was stirred at room temperature for 2 hours. Water (0.9 L) was added and the slurry was stirred for additional 30 minutes at room temperature and then filtered. The cake was washed with 2:1 isopropanol-water (2×500 ml) and dried in a vacuum-oven (30° C.) for 48 hours. The product, [α-(p-Toluenesulfonyl)-2,5-difluorobenzyl]isonitrile (133.4 g, yield 68%,), was obtained as a brownish powder.
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
118.6 mL
Type
reactant
Reaction Step Two
Quantity
445 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH:9]([S:13]([C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=1)(=[O:15])=[O:14])[NH:10][CH:11]=O.P(Cl)(Cl)(Cl)=O.N1C(C)=CC=CC=1C>O1CCCC1>[C:19]1([CH3:22])[CH:18]=[CH:17][C:16]([S:13]([CH:9]([N+:10]#[C-:11])[C:3]2[CH:4]=[C:5]([F:8])[CH:6]=[CH:7][C:2]=2[F:1])(=[O:15])=[O:14])=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
207 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)C(NC=O)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
118.6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
445 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L three-necked round-bottomed flask, equipped with a mechanical stirrer, an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 4° C.
CUSTOM
Type
CUSTOM
Details
The cooling bath was then removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into
STIRRING
Type
STIRRING
Details
a stirred
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate (2 L plus 1.5 L)
WASH
Type
WASH
Details
The combined organic extracts were washed with 1N aqueous hydrochloric acid (3 L), saturated aqueous NaHCO3 (3 L) and brine (3 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After removing all solvents, isopropanol (1.8 L)
ADDITION
Type
ADDITION
Details
was added to the residual brownish solid
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred at room temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Water (0.9 L) was added
STIRRING
Type
STIRRING
Details
the slurry was stirred for additional 30 minutes at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with 2:1 isopropanol-water (2×500 ml)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum-oven (30° C.) for 48 hours
Duration
48 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C(C1=C(C=CC(=C1)F)F)[N+]#[C-])C
Measurements
Type Value Analysis
AMOUNT: MASS 133.4 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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